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Compound Profile and Mechanism of Action

PF-06726304 is characterized as a highly selective small-molecule inhibitor that targets the catalytic activity
of the Enhancer of Zeste Homolog 2 (EZH2) protein, which is the enzymatic subunit of the Polycomb
Repressive Complex 2 (PRC2) [1].

Property Detail

Molecular Weight 446.33 g/mol [2]

Chemical Formula C22H21CI2N30s3 [2]

Primary Target EZH2 (wild-type) [2]

Mechanism Competitive inhibition of the EZH2 methyltransferase activity [1]

The core function of EZH2 within the PRC2 complex is to catalyze the addition of methyl groups to histone
H3 at lysine 27 (H3K27) [3] [4]. This methylation, particularly the trimethylated form (H3K27me3), is an
epigenetic mark associated with gene silencing. By inhibiting EZH2, PF-06726304 prevents the deposition

of this repressive mark, leading to the de-repression of target genes, including tumor suppressor genes [3].

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s539198?utm_src=pdf-body
https://www.smolecule.com/products/s539198?utm_src=pdf-interest
https://www.smolecule.com/products/s539198?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0223523423004270
https://www.selleckchem.com/products/pf-06726304.html
https://www.selleckchem.com/products/pf-06726304.html
https://www.selleckchem.com/products/pf-06726304.html
https://www.sciencedirect.com/science/article/abs/pii/S0223523423004270
https://pmc.ncbi.nlm.nih.gov/articles/PMC10162908/
https://jhoonline.biomedcentral.com/articles/10.1186/s13045-020-00937-8
https://www.smolecule.com/products/s539198?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10162908/
https://www.smolecule.com/products/s539198?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Biochemical and Cellular Potency Data

The following table summarizes the key quantitative data that establishes the potency of PF-06726304.

Parameter Value Context/ Assay
K; (EZH2 wild-type) 0.7 Cell-free biochemical assay [2]
nM
K; (EZH2 Y641N) 3nM Cell-free biochemical assay (common gain-of-function mutant)
[2]
IC50 (H3K27me3 15nM  Cellular assay in Karpas-422 cells (DLBCL line) [2]
reduction)

This data demonstrates that PF-06726304 is a highly potent inhibitor of both wild-type and a frequently
mutated form of EZH2, and it effectively reduces the levels of the H3K27me3 mark in cells at low

nanomolar concentrations [2].

In Vitro Experimental Data and Protocol

PF-06726304 was evaluated in diffuse large B-cell lymphoma (DLBCL) models, which often harbor EZH2

mutations.

e Cell Line Used: Karpas-422 (a DLBCL cell line) [2].

e Key Findings: The inhibitor displayed potent anti-proliferative effects in a 72-hour assay. The
reduction of H3K27me3 levels, a direct marker of target engagement, was confirmed via a specialized
ELISA protocol [2].

The detailed methodology for measuring cellular H3K27me3 levels is outlined below.
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Experimental workflow for quantifying H3K27me3 levels in cells after inhibitor treatment [2].
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In Vivo Efficacy and Protocol

PF-06726304 showed promising activity in animal models of cancer [2].

¢ Animal Model: Female SCID beige mice bearing diffuse large B-cell ymphoma Karpas-422 tumors
[2].

¢ Dosing: Administered orally at doses of 30, 100, and 300 mg/kg [2].

¢ Key Results: The compound demonstrated robust, dose-dependent antitumor growth activity.
Furthermore, analysis of tumor samples confirmed on-target pharmacodynamic effects, evidenced by
the de-repression of EZH2 target genes [2].

EZH2 Inhibitor Context and Development Status

PF-06726304 is one of many investigational compounds targeting EZH2 [1]. It's important to distinguish it

from other inhibitors:

¢ |tis a selective catalytic inhibitor, competing with the SAM cofactor in the SET domain of EZH2 [1].

¢ As of the reviewed literature, PF-06726304 appears to be in the preclinical research stage. It is not
yet an FDA-approved drug, unlike Tazemetostat, which is the first EZH2 inhibitor approved for clinical
use [1].

A significant challenge in the field is that certain cancers are resistant to enzymatic inhibitors like PF-
06726304 due to EZH?2's non-catalytic, transcriptional functions [5]. This has spurred the development of
new strategies, such as EZH2 degraders (e.g., PROTACs), which physically remove the EZH2 protein from

the cell, potentially overcoming some resistance mechanisms [1] [5].

Key Insights Summary

* High Potency and Selectivity: PF-06726304 is a highly potent and selective inhibitor of EZH2's
methyltransferase activity, with low nanomolar K; and ICg values [2].

e Confirmed On-Target Activity: It effectively reduces H3K27me3 levels in cells and shows anti-
proliferative effects in EZH2-dependent lymphoma models [2].

¢ In Vivo Efficacy: The inhibitor exhibits dose-dependent antitumor activity in mouse xenograft models,
accompanied by on-target gene de-repression [2].

¢ Research Context: It represents a well-characterized preclinical tool compound, highlighting both the
promise and limitations (potential for resistance) of catalytic EZH2 inhibition [1] [5].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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